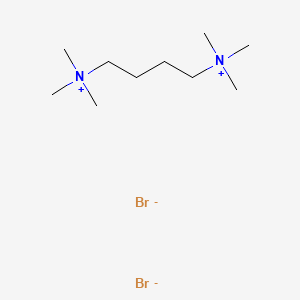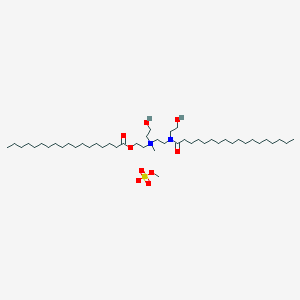
5-Chloro-4-methylthiophene-2-sulfonyl chloride
Overview
Description
5-Chloro-4-methylthiophene-2-sulfonyl chloride is a chemical compound with the empirical formula C5H4Cl2O2S2 . It has a molecular weight of 231.12 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 5-Chloro-4-methylthiophene-2-sulfonyl chloride is O=S(C1=CC©=C(Cl)S1)(Cl)=O . The InChI is 1S/C5H4Cl2O2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3 .Scientific Research Applications
Applications in Organic Synthesis and Environmental Impact
Synthesis of Chlorinated Compounds
Chlorinated thiophenes, including compounds similar to 5-Chloro-4-methylthiophene-2-sulfonyl chloride, play a significant role in the synthesis of dyes, pigments, pesticides, and pharmaceuticals. These applications leverage the reactivity of chlorinated thiophenes for further functionalization and incorporation into complex molecules (Chachignon, Guyon, & Cahard, 2017).
Environmental Degradation and Toxicity
Research has also focused on the environmental presence and degradation pathways of chlorinated compounds, including chlorinated thiophenes. These studies are crucial for understanding the environmental impact and developing strategies for remediation of contaminated sites. For instance, chlorophenols, which share some structural similarities with 5-Chloro-4-methylthiophene-2-sulfonyl chloride, have been investigated for their toxic effects and degradation mechanisms (Gunawardana, Singhal, & Swedlund, 2011).
Catalytic and Electrocatalytic Reduction
- Reduction of Perchlorate: Studies on the catalytic and electrocatalytic reduction of perchlorate in water highlight the potential application of chlorinated compounds in environmental remediation technologies. These findings could suggest avenues for the use of 5-Chloro-4-methylthiophene-2-sulfonyl chloride in similar environmental applications, particularly in the development of catalysts or reagents for the treatment of contaminated water (Yang et al., 2016).
Sorption and Release Mechanisms
- Controlled Release of Active Compounds: The development of methods for the stabilization and controlled release of gaseous/volatile active compounds, such as chlorine dioxide, could be relevant to the handling and application of 5-Chloro-4-methylthiophene-2-sulfonyl chloride. Research in this area focuses on improving the safety and efficacy of active compounds, suggesting potential research directions for the controlled delivery of chlorinated reagents in various industrial and environmental processes (Chen et al., 2020).
Mechanism of Action
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information may be found in the product’s Material Safety Data Sheet (MSDS).
Future Directions
properties
IUPAC Name |
5-chloro-4-methylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTGCHNMTLFDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methylthiophene-2-sulfonyl chloride | |
CAS RN |
1353435-17-2 | |
| Record name | 5-chloro-4-methylthiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)




![[3,3'-Bipyridine]-5-carboxamide](/img/structure/B3366255.png)

![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)


